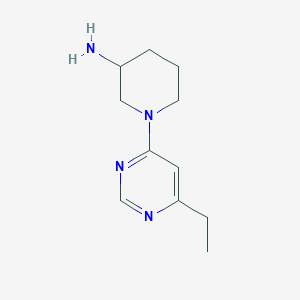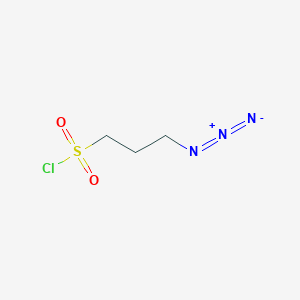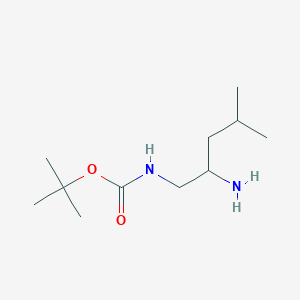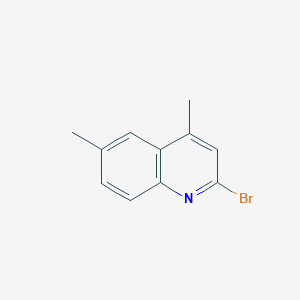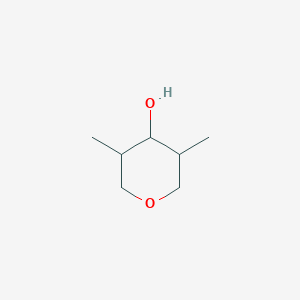
3,5-dimethyltetrahydro-2H-pyran-4-ol
Vue d'ensemble
Description
“3,3-Dimethyltetrahydro-2H-pyran-4-ol” is a chemical compound with the CAS Number: 2092545-21-4 . It has a molecular weight of 130.19 and its IUPAC Name is 3,3-dimethyltetrahydro-2H-pyran-4-ol .
Molecular Structure Analysis
The InChI Code for “3,3-dimethyltetrahydro-2H-pyran-4-ol” is 1S/C7H14O2/c1-7(2)5-9-4-3-6(7)8/h6,8H,3-5H2,1-2H3 .Physical And Chemical Properties Analysis
The “3,3-dimethyltetrahydro-2H-pyran-4-ol” is a liquid at room temperature .Applications De Recherche Scientifique
Synthesis and Transformations
- Synthesis of N,2,2-trimethyltetrahydro-2H-pyran-4-amine : This compound is synthesized from 2,2-dimethyltetrahydro-2H-pyran-4-one and subjected to various chemical transformations, indicating a role in complex organic synthesis (Arutyunyan et al., 2012).
Total Synthesis
- Synthesis of Hemiacetal Polypropionate from Siphonaria australis : A stereocontrolled synthesis of a complex tetrahydropyran derivative demonstrates the utility of such compounds in the total synthesis of natural products (Lister & Perkins, 2004).
Inhibitors Synthesis
- Synthesis of Small-Molecule Inhibitors : Tetrahydropyran derivatives have been synthesized and studied for their potential as inhibitors in biological systems, indicating applications in drug discovery (Shouksmith et al., 2015).
Pyrano[3,4-c]pyridines Synthesis
- Regiochemistry in Pyrano[3,4-c]pyridines Synthesis : The synthesis of pyrano[3,4-c]pyridines from 2,2-dimethyltetrahydro-4H-pyran-4-one highlights its role in creating biologically active compounds (Sirakanyan et al., 2021).
Novel Compound Isolation
- Isolation of Novel Compounds : Compounds like (2S,3R,6R)-2-[(R)-1-Hydroxyallyl]-4,4-dimethoxy-6-methyltetrahydro-2H-pyran-3-ol have been isolated, showing the diversity of compounds derived from tetrahydropyrans (Bennett & Murphy, 2020).
Hydrogenation Studies
- Hydrogenation of Pyrones : Studies on the hydrogenation of dimethyl pyrones to produce tetrahydropyran-4-ol compounds demonstrate applications in chemical synthesis (Vrieze, 2010).
Polyaddition Studies
- Polyaddition of Pyran Derivatives : Investigations into the polyaddition of pyran derivatives offer insights into polymer chemistry and potential applications in material science (Maślińska-Solich et al., 1995).
OLED Material Exploration
- Optoelectronic and Charge Transport Properties : Studies on Pechmann dyes related to pyran derivatives reveal potential applications in the field of organic light-emitting diodes (OLEDs) (Wazzan & Irfan, 2019).
Safety and Hazards
Propriétés
IUPAC Name |
3,5-dimethyloxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-5-3-9-4-6(2)7(5)8/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHYBCUZUQGQPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(C1O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyltetrahydro-2H-pyran-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



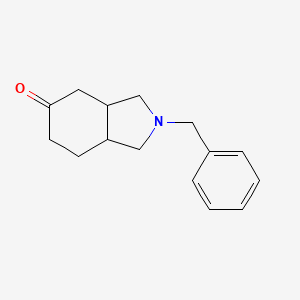
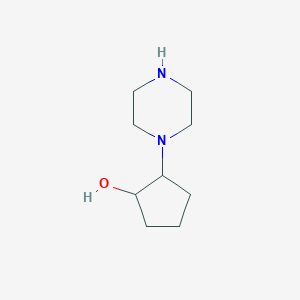
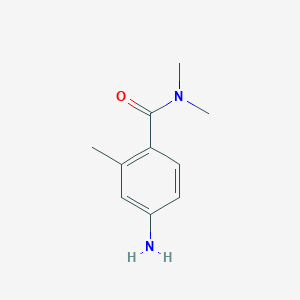
![3-Aminobenzo[b]thiophene 1,1-dioxide](/img/structure/B1523975.png)
![1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine](/img/structure/B1523979.png)
![5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B1523980.png)

![1-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride](/img/structure/B1523982.png)


